molecular formula C17H19ClN2O4 B12759763 Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride CAS No. 102517-08-8

Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride

Cat. No.: B12759763
CAS No.: 102517-08-8
M. Wt: 350.8 g/mol
InChI Key: NRKVDHPRMFXMAU-UHFFFAOYSA-N
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Description

Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a furobenzodioxin moiety, and a hydrochloride group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride typically involves multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furobenzodioxin moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, can be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

CAS No.

102517-08-8

Molecular Formula

C17H19ClN2O4

Molecular Weight

350.8 g/mol

IUPAC Name

(7-methylfuro[3,2-h][1,4]benzodioxin-8-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C17H18N2O4.ClH/c1-11-12-3-4-13-16(22-10-9-21-13)15(12)23-14(11)17(20)19-7-5-18(2)6-8-19;/h3-4,9-10H,5-8H2,1-2H3;1H

InChI Key

NRKVDHPRMFXMAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC3=C2OC=CO3)C(=O)N4CCN(CC4)C.Cl

Origin of Product

United States

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